N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound that features a benzamide core substituted with dimethylamino, thiophene, and difluoro groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 3,4-difluorobenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride can then react with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.
Reduction: Catalytic hydrogenation or metal hydrides for nitro reduction.
Substitution: Nucleophiles such as amines or thiols for aromatic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the synthesis of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique among similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2OS/c1-19(2)14(11-5-6-21-9-11)8-18-15(20)10-3-4-12(16)13(17)7-10/h3-7,9,14H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLBVDFMVAXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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